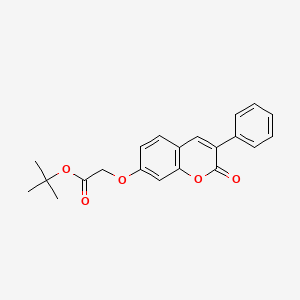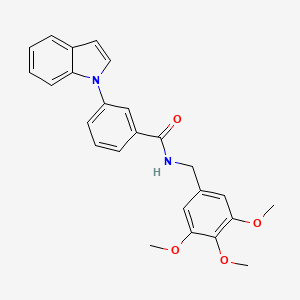![molecular formula C15H16N2O4S2 B2784116 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide CAS No. 1090741-99-3](/img/structure/B2784116.png)
3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide” is a type of sulfonamide . Sulfonamides are organosulfur compounds that contain the sulfonamide functional group, which consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically crystalline and many important drugs contain the sulfonamide group .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . For example, 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis
The molecular structure of sulfonamides is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The general formula is R−SO2NR’R", where each R is some organic group .Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation . N-Sulfonyl ketenimine formation followed by a probable 1,3-OAc migration ([3,3]-sigmatropic rearrangement) enables a synthesis of trans-α,β-unsaturated N-tosylamides from readily accessible propargyl acetates and sulfonyl azides in the presence of CuI as catalyst .Physical And Chemical Properties Analysis
Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects . They are typically crystalline .Mécanisme D'action
The mechanism of action of 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide is not fully understood, but studies have shown that it can inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. This compound has also been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions and an increase in the production of hydrogen ions. This compound has also been shown to inhibit the activity of metalloproteinases, which can lead to a decrease in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide in lab experiments is its unique structure and properties, which can lead to the development of new materials and drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo studies.
Orientations Futures
There are many future directions for the study of 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide. In medicinal chemistry, further studies are needed to investigate the potential of this compound as an anticancer agent and to develop new drugs based on its structure and properties. In material science, further studies are needed to investigate the potential of this compound as a polymer material and to develop new materials based on its structure and properties. In environmental science, further studies are needed to investigate the potential of this compound as a marker for wastewater contamination and to develop new methods for its detection and analysis.
Méthodes De Synthèse
The synthesis of 3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide can be done using various methods, and the most common method involves the reaction of 2-phenylacetaldehyde with p-toluenesulfonyl chloride to form 2-phenyl-1-tosyl-ethanol. This compound is then reacted with chlorosulfonyl isocyanate to form 3-[[[(E)-2-phenylethenyl]sulfonyl]amino]methyl]benzenesulfonyl chloride. Finally, the reaction of this compound with ammonia or amine gives this compound.
Applications De Recherche Scientifique
3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, this compound has been studied for its potential as a polymer material due to its unique structure and properties. In environmental science, this compound has been investigated for its potential as a water-soluble sulfonamide derivative that can be used as a marker for wastewater contamination.
Safety and Hazards
Propriétés
IUPAC Name |
3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c16-23(20,21)15-8-4-7-14(11-15)12-17-22(18,19)10-9-13-5-2-1-3-6-13/h1-11,17H,12H2,(H2,16,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLDPURJPSMLBZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2784034.png)
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)
![N-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2784038.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2784040.png)
![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2784041.png)
![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784042.png)
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784044.png)
![3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2784045.png)


![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)
